molecular formula C27H23N3O2 B2556279 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901246-21-7

1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No. B2556279
CAS RN: 901246-21-7
M. Wt: 421.5
InChI Key: FMHCMGYBNVMMDB-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H23N3O2 and its molecular weight is 421.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photophysical Properties

  • Synthesis Techniques : Innovative synthetic methodologies have been developed for creating pyrazolo[3,4-b]quinoline derivatives, showcasing their potential for diverse chemical transformations and applications in material science. For instance, the facile, microwave-assisted synthesis protocol under green conditions highlights the compound's relevance in sustainable chemistry (Khumalo et al., 2019).
  • Photophysical Investigations : Studies on the photophysical properties of pyrazolo[3,4-b]quinoline derivatives, including solvatochromism, acidochromism, and fluorescence behaviors, suggest their utility in developing molecular logic gates and other photonic devices. The fluorescence quenching by protonation and the potential for charge-transfer complex formation indicate their suitability for optoelectronic applications (Uchacz et al., 2016).

Medicinal Chemistry and Material Science Applications

  • Cytotoxic Activity : Research into carboxamide derivatives of related compounds has shown significant cytotoxic activities against various cancer cell lines, underscoring the potential of these compounds in developing new anticancer agents. Some derivatives displayed potent inhibitory properties with IC50 values less than 10 nM, which is indicative of their high efficacy in preclinical models of cancer (Deady et al., 2003).
  • Electron-Transport Materials : Derivatives have been synthesized and evaluated as electron-transport materials for organic light-emitting diode (OLED) applications. The synthesis of 4-(p-N,N-diarylphenyl)substituted derivatives and their spectral properties exploration emphasize the possibility to tune emission in the visible spectrum, offering new avenues for the development of OLED materials (Danel et al., 2009).

properties

IUPAC Name

12-(3,4-dimethylphenyl)-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c1-16-4-7-19(8-5-16)26-22-15-28-23-14-25-24(31-10-11-32-25)13-21(23)27(22)30(29-26)20-9-6-17(2)18(3)12-20/h4-9,12-15H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHCMGYBNVMMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC(=C(C=C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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